molecular formula C16H15BrClNO2 B1276773 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone CAS No. 477320-59-5

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone

Cat. No. B1276773
M. Wt: 368.7 g/mol
InChI Key: UAOZJPRJHQDPMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including bromination, aldol condensation, and reduction reactions. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation with acetone, and a reduction reaction using NaBH4 and NiCl2.6H2O in methanol solvent, yielding a 68% success rate . Similarly, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride involved cyclization, reduction, and acidification, with a yield of 62.3% . These methods suggest that the synthesis of "1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone" could also involve bromination and methoxylation steps, possibly followed by a condensation reaction with an appropriate aniline derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, GC-MS, and 1H-NMR . Additionally, density functional theory (DFT) has been used to examine structural parameters and topological properties of similar compounds, such as 1-phenyl-3(4-methoxyphenyl)-2-propenone . These analyses can provide information on the bond lengths, angles, and electronic properties, which are crucial for understanding the reactivity and stability of the compound.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone," but they do provide insights into the reactivity of bromophenyl and methoxyanilino groups. For example, the synthesized compounds have been tested as attractants for fruit flies, indicating potential applications in pest control . The reactivity of such compounds can also be inferred from their electrophilic and nucleophilic sites, which can be analyzed using molecular electrostatic potential surface and Mulliken atomic charges analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of bromophenyl and methoxyanilino groups. The electronic properties, such as bandgap energies, can be calculated from molecular orbital energies in various solvent atmospheres . Additionally, the crystal structures of related compounds have been determined by X-ray diffraction, providing information on the solid-state properties .

Scientific Research Applications

Optical Properties and Semiconductor Applications

Optical Properties of Chalcone Derivatives 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone, as a chalcone derivative, shows promising properties for optoelectronic applications. Shkir et al. (2019) studied the crystal structure, optoelectronic, and charge transport properties of similar chalcone derivatives. They found these compounds to be suitable for use in various semiconductor devices, highlighting their potential as n-type materials in organic semiconductor devices due to their good electron transport capabilities (Shkir et al., 2019).

Synthesis and Chemical Properties

Synthesis Techniques Various synthesis techniques have been explored for related compounds. Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from a related compound, demonstrating a method that could be adaptable for the synthesis of 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone, with the advantage of easy operation and high yield (Tan Bin, 2011).

Asymmetric Synthesis for Drug Development Choi et al. (2010) conducted asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase. This process could be relevant for developing enantioselective synthetic routes for related compounds (Choi et al., 2010).

Potential Pharmacological Applications

Cytotoxic Agents Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which have potential as potent cytotoxic agents. This suggests that structurally similar compounds like 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone could also be investigated for their cytotoxic properties (Mete et al., 2007).

Safety And Hazards

Safety and hazard information for this compound can be found in chemical databases like PubChem . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOZJPRJHQDPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168887
Record name 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone

CAS RN

477320-59-5
Record name 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE
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